

Nvp-adw742 as a selective IGF-1R tyrosine kinase inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to NVP-ADW742 as a Selective IGF-1R Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-ADW742 is a potent and selective, orally active small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] Deregulation of the IGF-1R signaling pathway is a crucial factor in the proliferation and survival of various cancer cells, making it a significant target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of **NVP-ADW742**, including its mechanism of action, biochemical and cellular activity, and preclinical efficacy. Detailed experimental protocols for key assays and structured data tables are presented to facilitate further research and development.

Introduction to NVP-ADW742

NVP-ADW742, also known as ADW742 or GSK552602A, is a pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[1][3] It has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of preclinical cancer models, both as a single agent and in combination with chemotherapy.[2][4] [5]

Chemical Properties:

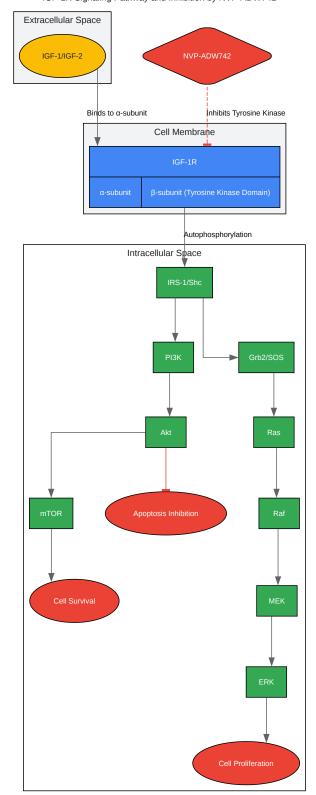


| Property | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | 5-[3- (Phenylmethoxy)phenyl]-7- [trans-3-(1- pyrrolidinylmethyl)cyclobutyl]-7 H-pyrrolo[2,3-d]pyrimidin-4- amine | [6] |
| Molecular Formula | C28H31N5O | [1] |
| Molecular Weight | 453.58 g/mol | [1][7] |
| CAS Number | 475488-23-4 | [1] |

Mechanism of Action

NVP-ADW742 selectively inhibits the IGF-1R tyrosine kinase by competing with ATP for its binding site in the catalytic domain of the receptor. This inhibition prevents the autophosphorylation of the receptor upon ligand (IGF-1 or IGF-2) binding, thereby blocking the activation of downstream signaling cascades.[3] The two primary signaling pathways downstream of IGF-1R are the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival and inhibition of apoptosis, and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is primarily involved in cell proliferation.[8] By inhibiting IGF-1R, **NVP-ADW742** effectively abrogates these pro-survival and proliferative signals.[2]





IGF-1R Signaling Pathway and Inhibition by NVP-ADW742

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Caption: IGF-1R Signaling and NVP-ADW742 Inhibition



Quantitative Data Presentation In Vitro Kinase Inhibitory Activity

NVP-ADW742 demonstrates high selectivity for IGF-1R over the closely related Insulin Receptor (InsR) and other tyrosine kinases.

| Target Kinase | IC50 (μM) | Selectivity vs. IGF- 1R | Reference |
|---------------|-----------|----------------------------|-----------|
| IGF-1R | 0.17 | - | [1] |
| InsR | 2.8 | ~16.5-fold | [1] |
| c-Kit | >5 | >29-fold | [1] |
| HER2 | >10 | >58-fold | [1] |
| PDGFR | >10 | >58-fold | [1] |
| VEGFR-2 | >10 | >58-fold | [1] |
| Bcr-Abl | >10 | >58-fold | [1] |

In Vitro Anti-proliferative Activity

NVP-ADW742 effectively inhibits the growth of various cancer cell lines.



| Cell Line | Cancer Type | IC50 (μM) | Notes | Reference |
|--|----------------------------------|-----------|---|-----------|
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | 0.1 - 0.5 | Serum- stimulated proliferation | [7] |
| H526 | Small Cell Lung Cancer (SCLC) | 0.1 - 0.4 | Lacks active SCF/Kit autocrine loop | [9] |
| H146 | Small Cell Lung Cancer (SCLC) | 0.1 - 0.5 | Lacks active SCF/Kit autocrine loop | [9] |
| WBA | Small Cell Lung Cancer (SCLC) | 4 - 7 | Has active SCF/Kit autocrine loop | [5] |
| H209 | Small Cell Lung Cancer (SCLC) | 4 - 7 | Has active SCF/Kit autocrine loop | [5] |
| Daoy | Medulloblastoma | 11.12 | - | [5] |

In Vivo Efficacy

In a mouse model of multiple myeloma, **NVP-ADW742** demonstrated significant anti-tumor activity.

| Animal Model | Treatment | Outcome | Reference |
|-----------------------------|---|---|-----------|
| SCID/NOD mice with MM cells | 10 mg/kg IP, twice daily for 19 days | Significantly suppressed tumor growth and prolonged survival | [1] |
| SCID/NOD mice with MM cells | 50 mg/kg orally, twice daily for 19 days | Significantly suppressed tumor growth and prolonged survival | [1] |



Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **NVP-ADW742**.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
- Compound Treatment: Treat cells with various concentrations of NVP-ADW742 and incubate for the desired period (e.g., 72 hours).[10]
- MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 μ L of detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well.
- Absorbance Reading: After incubating in the dark at room temperature for at least 2 hours, measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins, such as IGF-1R and Akt.

- Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE: Separate 10-50 μg of protein per lane on an SDS-polyacrylamide gel.[11]
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.



- Blocking: Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.[8]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-IGF-1R, phospho-Akt) overnight at 4°C.[3]
- Washing: Wash the membrane three to four times with TBST for 5 minutes each.[11]
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
- Detection: Use an ECL substrate to visualize the protein bands.[11]

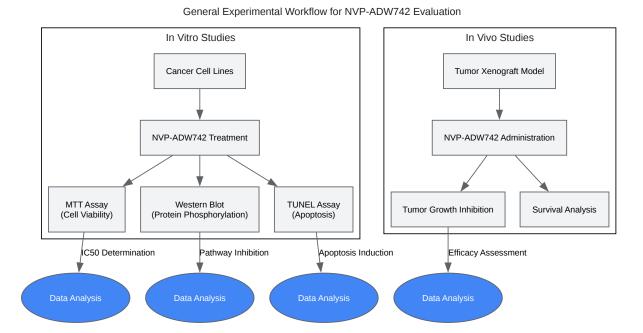
Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

- Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 30 minutes, followed by permeabilization with 0.2% Triton X-100.[13]
- TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing TdT enzyme and biotin-11-dUTP for 60 minutes at 37°C.[14]
- Staining: Add Streptavidin-HRP solution and incubate for 30 minutes at 37°C.[14]
- Visualization: Add DAB substrate and incubate for 10 minutes at room temperature to develop a dark brown color in apoptotic nuclei.[14]
- Analysis: Observe the stained cells under a light microscope.[15]

Mandatory Visualizations





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Caption: Experimental Workflow for NVP-ADW742

Conclusion

NVP-ADW742 is a highly selective and potent inhibitor of the IGF-1R tyrosine kinase with demonstrated anti-cancer activity in a variety of preclinical models. Its ability to induce apoptosis and inhibit cell proliferation, particularly in tumors dependent on IGF-1R signaling, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The data and protocols presented in this guide are intended to support the ongoing investigation of **NVP-ADW742** and other IGF-1R inhibitors in the field of oncology. Although preclinical studies have been extensive, it is noted that **NVP-ADW742** was not advanced into clinical development due to toxicity issues observed in the preclinical phase.[16]



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 To cite this document: BenchChem. [Nvp-adw742 as a selective IGF-1R tyrosine kinase inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683965#nvp-adw742-as-a-selective-igf-1r-tyrosine-kinase-inhibitor]

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